molecular formula C24H25N5O2S B2853680 2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one CAS No. 1251574-64-7

2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one

Cat. No.: B2853680
CAS No.: 1251574-64-7
M. Wt: 447.56
InChI Key: VGNOJEWAUQKWKK-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzimidazole ring, a thiadiazole ring, and a piperidine ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may include:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.

    Piperidine Ring Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the benzimidazole, thiadiazole, and piperidine intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the imine or nitro groups if present in the structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving the benzimidazole or thiadiazole rings.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with benzimidazole and thiadiazole rings can interact with enzymes, receptors, or nucleic acids, modulating their activity. The piperidine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone: Similar structure but with a different substituent on the thiadiazole ring.

    2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-hydroxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The unique combination of the benzimidazole, thiadiazole, and piperidine rings in 2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-31-19-8-6-17(7-9-19)14-22-26-27-24(32-22)18-10-12-28(13-11-18)23(30)15-29-16-25-20-4-2-3-5-21(20)29/h2-9,16,18H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNOJEWAUQKWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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